Cas no 899744-96-8 (2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide)

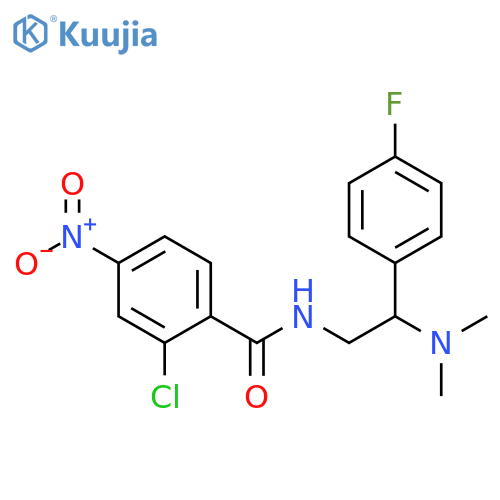

899744-96-8 structure

商品名:2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide

CAS番号:899744-96-8

MF:C17H17ClFN3O3

メガワット:365.7866

CID:5459892

2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide

- 2-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzamide

- VU0504403-1

- 2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide

-

- インチ: 1S/C17H17ClFN3O3/c1-21(2)16(11-3-5-12(19)6-4-11)10-20-17(23)14-8-7-13(22(24)25)9-15(14)18/h3-9,16H,10H2,1-2H3,(H,20,23)

- InChIKey: FPNHPIPZOBULFA-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1C(N([H])C([H])([H])C([H])(C1C([H])=C([H])C(=C([H])C=1[H])F)N(C([H])([H])[H])C([H])([H])[H])=O)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 467

- トポロジー分子極性表面積: 78.2

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2880-0923-4mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 4mg |

$66.0 | 2023-05-01 | |

| Life Chemicals | F2880-0923-30mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 30mg |

$119.0 | 2023-05-01 | |

| Life Chemicals | F2880-0923-75mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 75mg |

$208.0 | 2023-05-01 | |

| Life Chemicals | F2880-0923-40mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 40mg |

$140.0 | 2023-05-01 | |

| Life Chemicals | F2880-0923-50mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 50mg |

$160.0 | 2023-05-01 | |

| Life Chemicals | F2880-0923-2mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 2mg |

$59.0 | 2023-05-01 | |

| Life Chemicals | F2880-0923-1mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 1mg |

$54.0 | 2023-05-01 | |

| Life Chemicals | F2880-0923-3mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 3mg |

$63.0 | 2023-05-01 | |

| Life Chemicals | F2880-0923-10mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 10mg |

$79.0 | 2023-05-01 | |

| Life Chemicals | F2880-0923-15mg |

2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

899744-96-8 | 90%+ | 15mg |

$89.0 | 2023-05-01 |

2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

899744-96-8 (2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量